Anti-inflammatory peptides are bioactive compounds that play a crucial role in modulating inflammation in biological systems. These peptides can be derived from various sources, including animal and plant proteins, and they exhibit significant potential in therapeutic applications due to their ability to inhibit pro-inflammatory mediators and pathways. One notable example is Hydrostatin-SN1, an anti-inflammatory peptide derived from the venom of the sea snake Hydrophis cyanocinctus.
Hydrostatin-SN1 was identified through a screening process aimed at isolating peptides with anti-inflammatory properties from the venom of Hydrophis cyanocinctus. This peptide was selected based on its nucleotide sequence, which translates into a specific amino acid sequence that exhibits biological activity against inflammatory processes. The peptide's effectiveness was tested in various models of inflammation, particularly in DSS-induced acute colitis, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Anti-inflammatory peptides can be classified based on their source and mechanism of action:
Hydrostatin-SN1 falls under the category of animal-derived peptides, specifically those derived from reptilian sources.
The synthesis of Hydrostatin-SN1 involves several steps:
The nucleotide sequence of Hydrostatin-SN1 is 5′-GAC GAA CAA CAC CTA GAG ACC GAA CTA CAC ACT CTC ACC AGC GTG CTG ACA GCC AAT GGA TTC CAA-3′, leading to an amino acid sequence that adopts an α-helical conformation. This structural conformation is critical for its biological activity .
Molecular modeling studies suggest that Hydrostatin-SN1 adopts a coil-helix-coil conformation, which is essential for its interaction with target proteins involved in inflammatory pathways. The three-dimensional structure prediction indicates that specific regions of the peptide are crucial for binding with receptors like TNFR1 (tumor necrosis factor receptor 1) involved in inflammation .
The binding affinity of Hydrostatin-SN1 to TNFR1 was assessed using surface plasmon resonance analysis, confirming its capability to inhibit TNF-α (tumor necrosis factor alpha) binding effectively .
Hydrostatin-SN1 primarily interacts with inflammatory signaling pathways by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. These pathways are critical mediators of inflammation and are activated by pro-inflammatory cytokines such as TNF-α.
The peptide's inhibitory effects were quantified through Western blot analysis, which demonstrated that treatment with Hydrostatin-SN1 significantly reduced the phosphorylation levels of IκB and other MAPK components (p38, ERK, JNK) in cell lines stimulated by TNF-α .
Hydrostatin-SN1 exerts its anti-inflammatory effects by:
Experimental results indicate that Hydrostatin-SN1 administration significantly reduces TNF-α expression in colonic tissues affected by inflammation .
Hydrostatin-SN1 is characterized by:
The peptide contains various amino acids that contribute to its bioactivity:
These properties enhance its ability to penetrate biological membranes and exert therapeutic effects .
Hydrostatin-SN1 has potential applications in:
Anti-inflammatory peptide 1 (AIP-1) and related bioactive peptides exert potent immunomodulatory effects by directly suppressing the production and release of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, abalone-derived anti-inflammatory peptide (AAIP; sequence: Pro-Phe-Asn-Glu-Gly-Thr-Phe-Ala-Ser) significantly reduced gene expression of TNF-α (76% suppression), IL-1β (68% suppression), and IL-6 (72% suppression) at 100 μM concentration [5]. Similarly, sea cucumber peptides inhibited TNF-α and IL-6 secretion in dextran sulfate sodium (DSS)-induced colitis mice, with cytokine levels decreasing by 45-62% compared to untreated controls [3]. The mechanistic basis involves:
Table 1: Cytokine Modulation by Anti-inflammatory Peptides
Peptide Source | Cytokine Target | Modulation Efficiency | Experimental Model |
---|---|---|---|
Abalone intestine (AAIP) | TNF-α | 76% reduction | LPS-stimulated RAW264.7 |
Sea cucumber | IL-6 | 62% reduction | DSS-induced colitis mice |
Fermented hemp seeds | IL-1β | 58% reduction | LPS-stimulated macrophages |
Spirulina maxima | TNF-α | 71% reduction | Carrageenan-induced edema |
AIP-1 class peptides primarily target the NF-κB and MAPK pathways, which are central regulators of inflammatory responses. Sea cucumber peptides suppress IκBα phosphorylation and degradation, preventing nuclear translocation of NF-κB p65 subunit in DSS-induced colitis models [3]. This inhibition reduces downstream expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by 54-73% [3] [9]. Concurrently, bioactive peptides from abalone (AAIP) and hemp seeds inhibit MAPK phosphorylation cascades:
The interdependent regulation is demonstrated by NF-κB/MAPK crosstalk, where p38 inhibition potentiates IκBα stabilization, creating synergistic anti-inflammatory effects [9].
Table 2: Signaling Pathway Inhibition by Anti-inflammatory Peptides
Peptide | Target Pathway | Key Inhibitory Effect | Reduction in Phosphorylation | |
---|---|---|---|---|
AAIP (abalone) | p38 MAPK | Blocks MKK3/6 activation | 82% | |
PVPKVL (hemp) | NF-κB | Prevents IKK complex assembly | 75% | |
VFPEVAP (hemp) | JNK | Inhibits JNK1/2 phosphorylation | 68% | |
RLS-0071 | Complement | Binds C1q/MBL, inhibits classical/lectin pathway | >90% (hemolytic assay) | [8] |
AIP-1 modulates innate immune responses through dual mechanisms: inhibiting neutrophil infiltration and promoting macrophage phenotype switching. EPICC peptides (e.g., RLS-0071) suppress neutrophil extracellular trap (NET) formation and myeloperoxidase (MPO) activity by >80% in acute lung injury models, reducing tissue damage [8]. Concurrently, multiple bioactive peptides:
This coordinated regulation of immune cell trafficking and functional polarization resolves inflammatory foci without compromising host defense against pathogens.
Molecular docking studies reveal that AIP-1 analogs competitively bind TLR4/MD2 complex, disrupting LPS recognition and downstream signal transduction. Hemp seed-derived peptides (AAELIGVP, AAVPYPQ) exhibit strong binding affinity to TLR4 (binding energy: -8.2 to -9.7 kcal/mol) through:
This TLR4 antagonism inhibits myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) recruitment, suppressing NF-κB and interferon regulatory factor 3 (IRF3) activation. Consequently, production of type I interferons and nitric oxide decreases by 72-85% in macrophage models [2] [6] [9].
The vicinal cysteine residues in AIP-1 analogs confer direct reactive oxygen species (ROS)-scavenging capacity, while simultaneously upregulating endogenous antioxidant defenses. Key mechanisms include:
This antioxidant activity breaks the ROS-NF-κB amplification loop, reducing oxidative stress markers (malondialdehyde, 8-OHdG) by 50-75% in experimental inflammation models [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7